molecular formula C13H11NOS B3054706 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone CAS No. 61657-02-1

1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone

Cat. No.: B3054706
CAS No.: 61657-02-1
M. Wt: 229.3 g/mol
InChI Key: MYAJCBBCCFDNRA-UHFFFAOYSA-N
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Description

1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C13H11NOS and its molecular weight is 229.3 g/mol. The purity is usually 95%.
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Biological Activity

1-Phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C12_{12}H10_{10}N2_2OS and features a thioxopyridine moiety, which is significant for its biological activity. The synthesis typically involves the condensation of appropriate precursors, such as acetophenone with thioamide derivatives, followed by cyclization reactions to form the desired thioxopyridine structure.

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated that this compound inhibits the growth of human tumor cell lines, including:

  • Breast adenocarcinoma (MCF-7)
  • Non-small cell lung cancer (NCI-H460)
  • CNS cancer (SF-268)

The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in hormone-dependent cancers, specifically 5α-reductase and aromatase . These enzymes play crucial roles in steroid metabolism and are implicated in conditions such as prostate cancer and breast cancer.

In a series of tests, several derivatives of this compound were synthesized and screened for their inhibitory activities. The results indicated that some compounds displayed significant inhibition with IC50_{50} values comparable to or better than standard drugs like anastrozole .

Table 1: Biological Activity Summary

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AMCF-7155α-reductase inhibitor
Compound BNCI-H46010Aromatase inhibitor
Compound CSF-26820Antiproliferative

Note: Values are hypothetical and for illustrative purposes only.

Case Studies

In one study, researchers synthesized a series of thioxopyridine derivatives based on this compound and evaluated their anticancer properties. The most potent compound demonstrated an IC50_{50} value of 5 µM against MCF-7 cells, indicating strong potential for further development .

Another investigation focused on the enzyme inhibition properties of these derivatives. The study revealed that specific modifications to the thioxopyridine structure enhanced enzyme binding affinity, leading to improved inhibitory activity against both aromatase and 5α-reductase .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thioxopyridine compounds, including 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone, exhibit promising anticancer properties. Research has shown that these compounds can act as inhibitors of enzymes involved in hormone-dependent cancers, such as aromatase and 5α-reductase. For instance, compounds synthesized from this thioxopyridine structure have been evaluated for their potential to inhibit the proliferation of cancer cells by disrupting hormonal pathways .

Anticoagulant Properties

The compound has been investigated for its role as an inhibitor of Factor Xa, an essential component in the coagulation cascade. This application is particularly relevant for developing new anticoagulant therapies aimed at treating conditions such as venous thrombosis and pulmonary embolism. The synthesis of analogs based on this compound has shown effective inhibition of Factor Xa activity, suggesting its potential use in therapeutic formulations .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized to create various novel compounds through reactions with different electrophiles and nucleophiles. For example, it can react with active methylene compounds to form Schiff bases and other derivatives that may possess unique biological activities .

Safety Profile

Toxicological evaluations indicate that this compound exhibits certain levels of toxicity; it is classified as harmful if swallowed and can cause skin irritation . Understanding the safety profile is crucial for its application in pharmaceuticals and requires further investigation to establish safe dosage levels.

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityEvaluated the inhibitory effects on aromataseShowed significant reduction in cancer cell proliferation
Factor Xa Inhibition StudyTested efficacy against thrombotic conditionsDemonstrated potent anticoagulant activity in vitro
Synthesis ReactionsExplored reactivity with various electrophilesProduced a series of thioxopyridine derivatives with potential biological activity

Properties

IUPAC Name

1-phenyl-2-(2-sulfanylidenepyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJCBBCCFDNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358295
Record name Ethanone, 1-phenyl-2-(2-thioxo-1(2H)-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61657-02-1
Record name Ethanone, 1-phenyl-2-(2-thioxo-1(2H)-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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